REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH:8][C:9](=[O:18])[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>OS(O)(=O)=O.O.CC(C)=O>[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH:8][C:9](=[O:18])[O:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2.3|
|
Name
|
CrO3
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
OC1C(CCCC1)NC(OCC1=CC=CC=C1)=O
|
Name
|
Jones Reagent
|
Quantity
|
5.51 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 20% aq. K2CO3 to pH=8
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with sat. NaCl (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulted crude yellow oil
|
Type
|
CUSTOM
|
Details
|
was purified by ISCO chromatography (40 g column)
|
Type
|
CUSTOM
|
Details
|
hexanes/EtOAc (0-30% over 8 min, 30-45% over 10 min)
|
Duration
|
10 min
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCCC1)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |